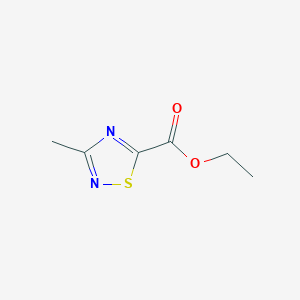

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYMUYJEAVYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76162-56-6 | |

| Record name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural framework, featuring the 1,2,4-thiadiazole ring, serves as a privileged scaffold in drug design, primarily due to its ability to act as a bioisostere and engage in specific covalent interactions with biological targets.[1][2][3] This guide provides a comprehensive technical overview of its physical and chemical properties, validated synthesis methodologies, key chemical reactions, and its critical role as an intermediate in the development of novel therapeutics, most notably the NK-3 receptor antagonist, Fezolinetant.[4][5] The content is tailored for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding and practical application.

The 1,2,4-Thiadiazole Scaffold: A Privileged Motif in Drug Discovery

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This motif is increasingly recognized as a "privileged structure" in medicinal chemistry for several reasons:

-

Bioisosteric Replacement: It can act as a bioisostere for other aromatic rings like pyrimidine or oxadiazole, allowing for the modulation of physicochemical properties such as solubility and metabolic stability while retaining biological activity.[3]

-

Diverse Biological Activities: Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer activities.[1][6]

-

Covalent Targeting: The intrinsic chemistry of the 1,2,4-thiadiazole ring, specifically the N-S bond, allows it to function as an electrophilic "warhead." It can react with nucleophilic residues, such as cysteine thiols in enzyme active sites, to form stable disulfide bonds, leading to irreversible inhibition.[1][7] This property makes it a valuable tool for designing targeted covalent inhibitors.

This compound is a functionally versatile building block that embodies the potential of this scaffold, providing a reactive handle (the ethyl ester) for further molecular elaboration.

Physicochemical & Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 76162-56-6 | [4][8][9] |

| Molecular Formula | C₆H₈N₂O₂S | [8][9][10] |

| Molecular Weight | 172.21 g/mol | [8][9][10] |

| Purity (Commercial) | ≥95% - ≥97% | [10][11] |

| Topological Polar Surface Area | 52.08 Ų | [10] |

| logP (Calculated) | 1.02 | [10] |

While specific experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature, its structure suggests it is a solid at room temperature with moderate polarity. Solubility is expected in common organic solvents like ethyl acetate, dichloromethane, and alcohols.

Expected Spectroscopic Signature

Although specific spectra are not provided in the search results, the following characteristics can be predicted based on its structure, which is invaluable for reaction monitoring and quality control:

-

¹H-NMR: Key signals would include a quartet around 4.4 ppm and a triplet around 1.4 ppm, corresponding to the ethyl ester's -OCH₂- and -CH₃ protons, respectively. A singlet for the methyl group on the thiadiazole ring would be expected further downfield, likely around 2.5-2.8 ppm.

-

¹³C-NMR: Distinct signals would appear for the ester carbonyl (C=O) carbon (~160-165 ppm), the two carbons of the thiadiazole ring, the ester's methylene (-CH₂-) and methyl (-CH₃) carbons, and the ring-attached methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C-O stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 172.03.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by two key functional groups: the electrophilic 1,2,4-thiadiazole ring and the versatile ethyl ester group.

Ring Reactivity: Cysteine Thiol Trapping

A defining feature of the 1,2,4-thiadiazole core is its susceptibility to nucleophilic attack by thiols. In a biological context, the thiol group of a cysteine residue attacks the sulfur atom of the thiadiazole ring. This initiates a ring-opening cascade that results in the cleavage of the weak N-S bond and the formation of a covalent disulfide bond between the molecule and the cysteine residue, effectively inactivating the protein.[1][7]

Caption: Covalent inhibition via thiol-mediated N-S bond cleavage.

Ester Group Transformations

The ethyl ester at the C5 position is a synthetic linchpin for creating derivatives.

-

Hydrolysis: Under basic conditions (e.g., LiOH in methanol/water), the ester is smoothly hydrolyzed to the corresponding 3-methyl-1,2,4-thiadiazole-5-carboxylic acid.[3] This acid can then be coupled with various amines using standard peptide coupling reagents.

-

Conversion to Hydrazide: The ester reacts with hydrazine (N₂H₄) to form 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. This transformation is a pivotal step in the synthesis of the drug Fezolinetant, where the hydrazide serves as a precursor for forming a subsequent heterocyclic ring.[5][12]

Synthesis Methodologies

The synthesis of this compound is well-documented, with modern methods favoring efficiency and scalability. A prominent and robust method is the palladium-catalyzed alkoxycarbonylation of a halogenated precursor.

Palladium-Catalyzed Alkoxycarbonylation Workflow

This state-of-the-art approach avoids harsh reagents and provides good yields. It involves the reaction of a 5-halo-3-methyl-1,2,4-thiadiazole with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and an alcohol (ethanol), which acts as both the solvent and the source of the ethyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester | 76162-56-6 [chemicalbook.com]

- 5. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 6. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]

- 7. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound, 250 mg, CAS No. 76162-56-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 12. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

Structural Analysis and Characterization of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiadiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural motifs essential for biological activity. Among these, the thiadiazole ring system—a five-membered heterocycle containing sulfur and nitrogen—has emerged as a "privileged scaffold".[1] This is due to its remarkable versatility and presence in a wide array of pharmacologically active agents. Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[1][2][3]

The 1,2,4-thiadiazole isomer, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents.[4] Its unique electronic properties and capacity for hydrogen bonding contribute to its ability to interact with biological targets. This guide provides an in-depth technical analysis of a specific derivative, Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 76162-56-6), offering a comprehensive framework for its structural elucidation and characterization. Understanding the precise structure and properties of such molecules is a critical first step in the drug design and development pipeline.

Molecular Identity and Physicochemical Profile

This compound is a key intermediate in organic synthesis.[5][6] Its foundational structure consists of a 1,2,4-thiadiazole ring substituted with a methyl group at the C3 position and an ethyl carboxylate group at the C5 position.

Caption: 2D structure of this compound.

A summary of its key computed physicochemical properties is essential for experimental design, particularly in solubility and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [7][8] |

| Molecular Weight | 172.21 g/mol | [7][8] |

| Exact Mass | 172.03064868 Da | [7] |

| LogP | 1.02 | [8] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [8] |

| Hydrogen Bond Acceptors | 5 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Rotatable Bonds | 2 | [8] |

Synthesis and Characterization Workflow

A robust analytical workflow is critical to confirm the identity and purity of a synthesized compound. The process begins with synthesis, followed by a battery of spectroscopic and analytical techniques that provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.

Caption: General workflow for synthesis and structural validation.

A common synthetic route to this class of compounds involves the cyclization of key intermediates. For instance, a patent describes the synthesis of the core 1,2,4-thiadiazole ring via reactions starting from compounds like 5-amino-3-methyl-1,2,4-thiadiazole, which can then be modified through reactions like the Sandmeyer reaction to introduce a halide, followed by alkoxycarbonylation to yield the final ester.[6] This multi-step process necessitates rigorous characterization to ensure the desired product is formed and that residual starting materials or side-products are removed.

Core Structural Elucidation Techniques

The unambiguous characterization of this compound relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[10] It provides information on the connectivity of atoms through the analysis of chemical shifts, signal integrations, and spin-spin coupling.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if specific proton exchanges need to be monitored, other solvents like DMSO-d₆ may be employed.

3.1.1 ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. For this compound, we can predict the following characteristic signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. Coupled to the methyl protons (3J ≈ 7.1 Hz). |

| ~ 2.8 | Singlet (s) | 3H | Ring-CH₃ | Attached to the electron-deficient thiadiazole ring. No adjacent protons to couple with. |

| ~ 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded relative to the CH₂ group. Coupled to the methylene protons (3J ≈ 7.1 Hz). |

3.1.2 ¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. This technique is crucial for confirming the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| > 165 | Ring-C -Me (C3) | Carbon in a C=N bond within the electron-poor heterocyclic ring. |

| > 160 | Ring-C -COOEt (C5) | Heterocyclic carbon deshielded by two nitrogen atoms and the attached ester group. |

| ~ 160 | C =O (Ester) | Characteristic chemical shift for a carbonyl carbon in an ester. |

| ~ 63 | -O-CH₂ -CH₃ | Methylene carbon attached to the electronegative oxygen atom. |

| ~ 17 | Ring-CH₃ | Aliphatic carbon attached to the thiadiazole ring. |

| ~ 14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group, typically found upfield. |

Trustworthiness Protocol: To definitively link the proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete and unambiguous assembly of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound.[10] High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the confident determination of the molecular formula.

-

Expected Molecular Ion: For C₆H₈N₂O₂S, the calculated exact mass is 172.0306 . The HRMS experiment should yield a molecular ion peak ([M+H]⁺) at m/z 173.0380.

-

Fragmentation Analysis: The fragmentation pattern provides structural clues. Electron ionization (EI) or collision-induced dissociation (CID) would likely show characteristic losses that validate the structure.

Caption: Plausible mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] For this molecule, the key is to confirm the presence of the ester and the characteristic vibrations of the thiadiazole ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2980 | C-H stretch (aliphatic) | -CH₃, -CH₂- |

| ~ 1730 | C=O stretch (strong) | Ester |

| ~ 1610 | C=N stretch | Thiadiazole Ring |

| ~ 1250 | C-O stretch | Ester |

| ~ 700-800 | C-S stretch | Thiadiazole Ring |

Expert Insight: The most telling peak in the IR spectrum is the strong, sharp absorption around 1730 cm⁻¹, which is highly characteristic of the ester carbonyl group. Its presence, along with the C-O stretch, provides definitive evidence for the ethyl carboxylate moiety. The C=N and C-S vibrations confirm the integrity of the heterocyclic ring.[11][12][13]

X-ray Crystallography

When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate structural proof.[9] It yields a three-dimensional model of the molecule as it exists in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this exact compound is not publicly available, studies on related 1,3,4-thiadiazole derivatives reveal key structural features.[14][15][16] One would expect:

-

Planarity: The 1,2,4-thiadiazole ring itself would be nearly planar.

-

Conformation: The ethyl ester group may be slightly twisted out of the plane of the heterocyclic ring.

-

Intermolecular Interactions: The crystal packing would likely be stabilized by weak hydrogen bonds and other non-covalent interactions.

Obtaining a crystal structure provides incontrovertible evidence of the compound's constitution and stereochemistry, making it a gold-standard technique in drug development.[14]

Conclusion

The comprehensive characterization of this compound requires a multi-technique, self-validating approach. The synergistic use of NMR spectroscopy for detailed connectivity, mass spectrometry for molecular formula confirmation, and IR spectroscopy for functional group identification provides a complete and reliable structural picture. When possible, X-ray crystallography offers the final, unambiguous confirmation of the three-dimensional structure. This rigorous analytical framework is fundamental to ensuring the quality and integrity of chemical entities advancing through the drug discovery and development process, where molecular identity is paramount.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester | 76162-56-6 [chemicalbook.com]

- 6. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 7. This compound | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chemijournal.com [chemijournal.com]

- 14. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of the 1,2,4-Thiadiazole Core: From Foundational Discovery to Modern Methodologies

Abstract

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to act as a bioisostere and a pharmacophore have led to its incorporation into a wide range of biologically active molecules, including antimicrobial and anticancer agents.[3] This technical guide provides an in-depth exploration of the discovery and history of 1,2,4-thiadiazole synthesis. It traces the evolution of synthetic strategies from foundational oxidative dimerization reactions to modern, highly efficient protocols. The narrative emphasizes the underlying chemical principles and mechanistic insights that guide experimental choices, offering researchers and drug development professionals a comprehensive understanding of how to construct this valuable heterocyclic core.

Introduction: The 1,2,4-Thiadiazole as a Privileged Scaffold

In the landscape of heterocyclic chemistry, the 1,2,4-thiadiazole core has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[1] The utility of the 1,2,4-thiadiazole ring stems from its distinctive chemical nature. It serves as an interesting pharmacophore in the design of inhibitors that target the cysteine residues of proteins.[2] X-ray crystallography has revealed that the cysteine thiol can react with the N-S bond of the thiadiazole, forming a disulfide bond and resulting in enzyme inactivation.[2] This mechanism makes the scaffold a potent "warhead" for designing targeted covalent inhibitors.

Furthermore, derivatives of 1,2,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] This versatility has cemented its importance in modern drug discovery programs and continues to fuel the development of novel and efficient synthetic routes to access this core structure.

Historical Perspective: The Genesis of a Heterocycle

While the synthesis of many heterocyclic systems can be traced to a single seminal work, the origins of the 1,2,4-thiadiazole ring are more evolutionary. The most classical and historically significant approach to its synthesis is the oxidative dimerization of thioamides . This strategy, which involves the formation of the critical N–S bond through an oxidation process, has been the bedrock of 1,2,4-thiadiazole chemistry for decades and remains a principal strategy today.[1]

The foundational principle is elegant in its simplicity: two molecules of a primary thioamide are coupled to form the symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazole. The core challenge, which has driven decades of innovation, lies in the choice of the oxidizing agent. Early methods relied on harsh oxidants, but the field has progressively moved towards milder, more selective, and environmentally benign reagents, reflecting the broader trends in organic synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 1,2,4-thiadiazole ring is dominated by strategies that form the key nitrogen-sulfur (N–S) bond via oxidation. The primary pathways are categorized below based on their starting materials.

The Cornerstone Method: Oxidative Dimerization of Thioamides

This remains the most general and widely employed method for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. The reaction involves the oxidation of two equivalents of a primary thioamide, which couple to form the heterocyclic ring with the elimination of two protons and two electrons.

Causality of Experimental Choices: The selection of the oxidant is critical and directly influences the reaction's efficiency, substrate scope, and environmental impact. Strong oxidants can lead to over-oxidation and side products, while milder reagents may require longer reaction times or catalysts. The solvent choice is equally important, needing to solubilize the thioamide substrate while being compatible with the chosen oxidant.

The general workflow is depicted below:

Caption: General workflow for thioamide dimerization.

The mechanism, while varying slightly with the oxidant, generally proceeds through an initial S-centered oxidation to form a reactive intermediate, which is then attacked by the nitrogen of a second thioamide molecule. Subsequent cyclization and aromatization yield the final product. A plethora of oxidizing systems have been developed over the years, each with distinct advantages.

Table 1: Comparison of Selected Oxidizing Agents for Thioamide Dimerization

| Oxidant System | Typical Conditions | Yields | Key Advantages & Insights | Reference(s) |

| I₂ / H₂SO₄ / O₂ | H₂O, Room Temp | Good to Excellent | Utilizes molecular oxygen as the terminal oxidant, making it a "green" and sustainable method. Iodine acts as a catalyst. The acidic medium activates the process. | --INVALID-LINK-- |

| TBAP | CH₂Cl₂, 40 °C | Good to Excellent | Tetrabutylammonium peroxydisulfate (TBAP) is a stable, solid oxidant. The protocol is simple, highly reproducible, and avoids harsh or metallic reagents. | --INVALID-LINK-- |

| H₂O₂ / VHPO | Aqueous Buffer, pH 7 | Moderate to High | An enzyme-mediated (Vanadium-Dependent Haloperoxidase) strategy that offers excellent chemoselectivity and operates under mild, biological conditions. Represents a cutting-edge green chemistry approach. | --INVALID-LINK-- |

| Electro-oxidation | Catalyst/Oxidant-Free | Good to Excellent | An electrochemical approach that avoids chemical oxidants entirely, offering high functional group tolerance and inherent safety and sustainability. | --INVALID-LINK-- |

Intramolecular Cyclization of Imidoyl Thioureas

For the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles, the intramolecular oxidative S-N bond formation of imidoyl thioureas is a powerful and efficient strategy. This method constructs the ring from a pre-assembled linear precursor, allowing for precise control over the substitution pattern.

Causality of Experimental Choices: The key to this reaction is an oxidant capable of promoting the intramolecular S-N coupling without degrading the substrate. Hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), are particularly effective. They are electrophilic enough to activate the sulfur atom, facilitating the nucleophilic attack by the terminal nitrogen of the imidoyl group. The reactions are often rapid and conducted at room temperature.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Analysis of 1,2,4-Thiadiazole's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Understanding the intricate electronic properties of this five-membered heterocycle is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate these properties. We will dissect the core principles of Density Functional Theory (DFT) as applied to 1,2,4-thiadiazoles, detailing the causality behind methodological choices in geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping. By connecting these fundamental electronic characteristics to chemical reactivity and biological function, this guide serves as a vital resource for professionals seeking to leverage computational chemistry for the targeted development of 1,2,4-thiadiazole-based agents.

The Significance of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Its derivatives are noted for their remarkable stability and diverse pharmacological profiles, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] This biological versatility stems from the ring's unique electronic architecture. The presence of three heteroatoms—one sulfur and two pyridine-like nitrogens—creates a π-electron distribution that is crucial to its function. The ring system is generally stable to acids, alkalis, and oxidizing/reducing agents, particularly when substituted at the 3- and 5-positions.[3] This inherent stability makes it an attractive and reliable scaffold in drug design.

Theoretical studies are indispensable for mapping this electronic landscape. They provide a predictive framework that allows researchers to understand how structural modifications will influence a molecule's behavior, thereby accelerating the discovery process and reducing reliance on costly and time-consuming empirical synthesis and screening.

Core Computational Methodologies: Unveiling the Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the primary tools for investigating the electronic properties of 1,2,4-thiadiazoles. DFT offers an optimal balance of computational accuracy and efficiency for molecules of this size.[5]

Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of a molecule by modeling its electron density.[6] A typical study involves selecting a functional and a basis set.

-

Functionals : The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) is a widely used and validated functional for these systems, providing reliable results for geometry and electronic properties.[6][7]

-

Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set 6-311++G(d,p) is commonly employed as it provides a flexible and accurate description of electron distribution, including diffuse functions (the ++) for non-covalent interactions and polarization functions (d,p) for non-spherical atoms.[5][8]

A Standard Computational Workflow

A rigorous theoretical study follows a self-validating sequence of steps to ensure the reliability of the results. This protocol represents a standard approach for analyzing a novel 1,2,4-thiadiazole derivative.

Experimental Protocol: Standard DFT Analysis Workflow

-

Structure Preparation : A 3D model of the 1,2,4-thiadiazole derivative is constructed using molecular modeling software.

-

Geometry Optimization : An initial energy minimization is performed to find the most stable conformation of the molecule. This is a critical step, as all subsequent electronic properties are dependent on the accuracy of the molecular geometry.[5]

-

Frequency Calculation : This step is performed at the same level of theory as the optimization. It serves two essential purposes:

-

Verification : The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface.[5]

-

Thermodynamic Properties : It allows for the calculation of thermodynamic parameters like enthalpy and Gibbs free energy.

-

-

Electronic Property Calculation : Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic descriptors. This includes molecular orbital energies, atomic charges, and the molecular electrostatic potential.[5][6]

-

Data Analysis and Visualization : The output data is analyzed to interpret the molecule's properties. Orbitals and potential maps are visualized to gain qualitative insights.

Caption: Standard computational workflow for DFT analysis.

Key Electronic Properties of 1,2,4-Thiadiazoles

The following properties are central to understanding the behavior of the 1,2,4-thiadiazole ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity.[7][9]

-

HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[9]

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.[10] A smaller gap suggests the molecule is more reactive.

For the parent 1,2,4-thiadiazole, theoretical calculations reveal a distinct electronic landscape. The presence of two pyridine-like nitrogen atoms leads to low electron density at the carbon atoms, particularly C5.[11] This makes the C5 position electronically poor and thus susceptible to nucleophilic attack.[3][11]

| Property | Description | Implication for 1,2,4-Thiadiazole |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates regions likely to donate electrons in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A low LUMO energy makes the ring susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity.[10] |

| Dipole Moment (μ) | Measure of the net molecular polarity. | A significant dipole moment suggests polar nature, influencing solubility and intermolecular interactions. |

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites.

-

Negative Regions (Red/Yellow) : Indicate electron-rich areas, which are susceptible to electrophilic attack. For 1,2,4-thiadiazole, these are typically located around the nitrogen atoms.[11]

-

Positive Regions (Blue) : Indicate electron-deficient areas, which are prime targets for nucleophilic attack. The region around the C5-H proton is highly deshielded and electron-deficient.[11]

Caption: Relationship between electronic properties and reactivity.

Implications in Drug Development

Theoretical electronic properties are not merely academic; they are directly correlated with a molecule's biological activity and are foundational to modern drug design strategies.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to build mathematical models that correlate a molecule's structural or electronic properties with its biological activity.[12] Electronic descriptors derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges, are frequently used as variables in QSAR models.[13][14] For instance, a QSAR model for a series of 1,3,4-thiadiazole derivatives acting as anticancer agents might reveal that higher inhibitory activity is correlated with a lower LUMO energy and a specific charge distribution, guiding the synthesis of more potent analogues.[12][15]

Molecular Docking and Pharmacophore Modeling

Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). The charge distribution and electrostatic potential of the 1,2,4-thiadiazole derivative, determined through theoretical calculations, are crucial for predicting its binding orientation and affinity. The nitrogen atoms of the thiadiazole ring often act as hydrogen bond acceptors, a key interaction in many drug-target complexes. By understanding the electronic landscape, researchers can design derivatives that optimize these interactions for enhanced potency and selectivity.

Future Perspectives

The theoretical study of 1,2,4-thiadiazoles continues to evolve. The integration of machine learning with quantum chemical data is poised to create more powerful predictive models for bioactivity. Furthermore, time-dependent DFT (TD-DFT) is being used to explore the excited-state properties of these molecules, opening avenues in photodynamic therapy and bioimaging.[8] As computational power increases and theoretical methods become more refined, the in-silico design of 1,2,4-thiadiazole-based drugs will become an even more precise and indispensable part of the pharmaceutical research and development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 3. isres.org [isres.org]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. article.sapub.org [article.sapub.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jchemlett.com [jchemlett.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 12. ymerdigital.com [ymerdigital.com]

- 13. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a five-membered ring containing nitrogen and sulfur atoms.[1][2] The 1,2,4-thiadiazole scaffold is of significant interest in medicinal chemistry, serving as a core structure in the development of various therapeutic agents.[1][3] The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their utility in drug development, influencing everything from formulation and bioavailability to the reliability of in-vitro testing results.[4][5][6] Poor solubility can lead to underestimated toxicity, diminished efficacy, and significant hurdles in advancing a drug candidate through the development pipeline.[5]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach, measure, and interpret the solubility of this and similar heterocyclic compounds.

Part 1: Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The foundational principle is the adage "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[7][8][9]

Molecular Structure Analysis of this compound

To predict the solubility of this compound (Molecular Formula: C₆H₈N₂O₂S[10]), we must examine its structural features:

-

Polar Moieties: The molecule contains several polar functional groups that can participate in dipole-dipole interactions and potentially hydrogen bonding.

-

1,2,4-Thiadiazole Ring: The nitrogen and sulfur heteroatoms introduce polarity.

-

Ester Group (-COOEt): The carbonyl oxygen and the ester oxygen are polar and can act as hydrogen bond acceptors.

-

-

Non-Polar Moieties:

-

Ethyl Group (-CH₂CH₃): A non-polar alkyl chain.

-

Methyl Group (-CH₃): A non-polar alkyl group.

-

Predicted Solubility Profile:

Based on this hybrid structure, we can make educated predictions about its solubility in different classes of solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. Given the presence of hydrogen bond acceptors (N and O atoms) in the target molecule, it is expected to exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. The polar nature of the thiadiazole ring and the ester group suggests that the compound will likely be highly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). DMSO is a common solvent for initially dissolving compounds for high-throughput screening.[4][5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of significant polar functional groups will likely limit the compound's solubility in strongly non-polar solvents. While the alkyl groups contribute some non-polar character, it is unlikely to be sufficient to overcome the polarity of the heterocyclic ring and ester.

Part 2: Experimental Determination of Solubility

While theoretical predictions are useful, empirical measurement is essential for obtaining accurate solubility data.[9] The choice of method often depends on the stage of research, balancing the need for accuracy with throughput and material consumption.[11]

Methodology 1: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. It is crucial to ensure undissolved solid remains to confirm that equilibrium has been reached.[12]

-

Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 18-24 hours or more) to ensure equilibrium is reached.[4][14]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., a 0.45 µm membrane filter) that does not adsorb the compound.[4][5]

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask method for equilibrium solubility.

Methodology 2: Kinetic Solubility via High-Throughput Screening (HTS)

In early-stage drug discovery, kinetic solubility assays are often used due to their speed and low sample consumption.[4][5] These methods typically measure the point at which a compound, initially dissolved in a strong solvent like DMSO, precipitates when diluted into an aqueous or organic medium. Laser nephelometry is a common HTS technique that measures the light scattered by precipitates.[15]

Experimental Protocol: HTS Kinetic Solubility (Nephelometry Principle)

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.[5]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the target organic solvent. This creates a concentration gradient.

-

Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours).[4] Use a laser nephelometer to scan each well. The instrument detects the point at which the solution becomes turbid due to precipitate formation.[15]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Workflow for HTS Kinetic Solubility Determination

Caption: Workflow for HTS kinetic solubility using nephelometry.

Part 3: Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides a template for recording and classifying solubility results.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Method | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Polar Protic | Methanol | Shake-Flask | Experimental Data | Calculated Data | e.g., Soluble |

| Ethanol | Shake-Flask | Experimental Data | Calculated Data | e.g., Soluble | |

| Polar Aprotic | DMSO | Shake-Flask | Experimental Data | Calculated Data | e.g., Very Soluble |

| Acetonitrile | Shake-Flask | Experimental Data | Calculated Data | e.g., Sparingly Soluble | |

| Non-Polar | Toluene | Shake-Flask | Experimental Data | Calculated Data | e.g., Insoluble |

| Hexane | Shake-Flask | Experimental Data | Calculated Data | e.g., Insoluble |

Interpretation of Results:

The classification of solubility can be based on standard criteria, such as those derived from the United States Pharmacopeia (USP). This allows for a standardized description of the compound's behavior, which is invaluable for formulation and development decisions.

Conclusion

The solubility of this compound is a critical parameter for its application in research and drug development. Based on its molecular structure, which contains both polar (thiadiazole ring, ester) and non-polar (alkyl groups) moieties, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in non-polar media.

To move beyond theoretical predictions, this guide has detailed the "gold standard" shake-flask method for determining thermodynamic solubility and a high-throughput approach for assessing kinetic solubility. The rigorous application of these protocols will yield the precise, quantitative data necessary to guide formulation strategies, ensure the integrity of biological assays, and ultimately facilitate the successful development of new chemical entities based on the 1,2,4-thiadiazole scaffold.

References

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. biopharma-asia.com [biopharma-asia.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. This compound | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Chemistry of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance and Inherent Reactivity

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest in modern medicinal chemistry. Its primary role as a key intermediate in the synthesis of innovative pharmaceuticals, notably the selective NK-3 receptor antagonist fezolinetant, underscores the necessity for a comprehensive understanding of its safe handling, storage, and in-process management. This guide, intended for laboratory professionals, moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, mechanistic-based understanding of the compound's properties. By elucidating the "why" behind recommended safety protocols, we aim to foster a culture of informed caution and proactive risk mitigation in the research and development environment.

The 1,2,4-thiadiazole core, while aromatic, possesses an inherent electronic imbalance that dictates its reactivity and, consequently, its handling requirements. This five-membered heterocycle is π-excessive, yet the presence of two electronegative nitrogen atoms and a sulfur atom renders the carbon atoms, particularly the C5 position where the carboxylate group is attached, electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack and sensitive to both acidic and basic conditions, a critical consideration during synthesis, work-up, and storage. Furthermore, patent literature highlights that the thiadiazole ring can be "less robust" and "prone to ring opening" under certain synthetic conditions, a testament to its nuanced stability. This guide will therefore emphasize protocols that preserve the integrity of the molecule while ensuring the safety of the handler.

Chemical & Physical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 172.21 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| CAS Number | 76162-56-6 | --INVALID-LINK-- |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |

| Predicted Density | 1.265 g/cm³ | ChemicalBook |

GHS Hazard Profile & Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [2]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [2]

The toxicological profile of thiadiazole derivatives is an active area of research. While some studies on 1,3,4-thiadiazole derivatives suggest minimal toxicity in higher vertebrates, the specific data for this compound is not extensively documented in publicly available literature. Therefore, a conservative approach, treating the compound as potentially harmful through all routes of exposure, is warranted. The irritant properties are likely due to the reactivity of the thiadiazole ring and its ester functionality, which can potentially interact with biological macromolecules.

Safe Handling & Personal Protective Equipment (PPE)

Given the compound's hazard profile and reactivity, a stringent adherence to appropriate handling procedures and personal protective equipment is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood. This is critical to minimize the risk of inhaling vapors or aerosols, which may cause respiratory irritation.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing, such as during quenching of a reaction or large-scale transfers.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

-

Respiratory Protection: In situations where the ventilation is inadequate or for cleaning up large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

The following diagram outlines the decision-making process for selecting appropriate PPE:

Caption: PPE selection workflow for handling the compound.

Storage and Stability: Preserving Integrity, Preventing Reactions

The inherent reactivity of the 1,2,4-thiadiazole ring dictates stringent storage conditions to ensure the long-term stability and purity of this compound.

Recommended Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[3] This minimizes the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This is particularly important to prevent hydrolysis of the ester functionality by atmospheric moisture.

-

Container: Use a chemically resistant container, such as amber glass, to protect the compound from light, which can catalyze degradation.

Incompatible Materials and Conditions

The electron-deficient nature of the thiadiazole ring makes it susceptible to degradation by a variety of reagents. Avoid storage near:

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester and potentially lead to ring-opening reactions.

-

Strong Oxidizing Agents: The sulfur atom in the thiadiazole ring can be oxidized, leading to decomposition.

-

Strong Reducing Agents: These may also lead to the cleavage of the heterocyclic ring.

-

Nucleophiles: Amines, thiols, and other strong nucleophiles can attack the electron-deficient C5 position, leading to unwanted side reactions or degradation.

The following diagram illustrates the key considerations for safe storage:

Caption: Key parameters for the safe storage of the compound.

Experimental Procedures: From Reaction to Disposal

The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.

Reaction Quenching Protocol

Given the sensitivity of the thiadiazole ring to strong nucleophiles and bases, quenching reactions involving this compound requires a carefully controlled approach to avoid exothermic events and degradation of the desired product.

Step-by-Step Methodology:

-

Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0°C using an ice-water bath. This will help to dissipate any heat generated during the quenching process.

-

Slow Addition of a Mild Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Ammonium chloride is a mild acid that can neutralize basic reagents without causing harsh acidic conditions that could degrade the product.

-

Monitor Temperature: Continuously monitor the internal temperature of the reaction. If a significant exotherm is observed, pause the addition until the temperature subsides.

-

Extraction: Once the quench is complete, proceed with the work-up, typically involving extraction with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent further contamination.

Step-by-Step Methodology:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

-

Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.

-

Collect and Containerize: Carefully collect the absorbed material or swept solids and place it in a clearly labeled, sealable container for hazardous waste.

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

The following flowchart outlines the spill response procedure:

References

Introduction to the 1,2,4-thiadiazole heterocyclic ring system

An In-Depth Technical Guide to the 1,2,4-Thiadiazole Heterocyclic Ring System

Authored by Gemini, Senior Application Scientist

Foreword: The Ascendancy of a Privileged Scaffold

Within the vast landscape of heterocyclic chemistry, certain structural motifs distinguish themselves through their versatile reactivity and profound impact on applied sciences. The 1,2,4-thiadiazole ring is a premier example of such a "privileged scaffold."[1] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, has transcended its status as a mere chemical curiosity to become a cornerstone in modern drug discovery and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in specific, high-affinity interactions with biological targets have cemented its importance.

This guide offers a comprehensive exploration of the 1,2,4-thiadiazole core, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple recitation of facts to delve into the underlying principles that govern the synthesis, reactivity, and application of this remarkable heterocycle. Our focus will be on the causality behind experimental choices and the mechanistic basis for the diverse biological activities exhibited by its derivatives, providing a robust foundation for innovation in the laboratory.

Core Architecture: Structure and Physicochemical Properties

The 1,2,4-thiadiazole is an aromatic, five-membered heterocycle with the molecular formula C₂H₂N₂S.[3] It is one of four possible isomers of thiadiazole, each distinguished by the relative positions of the sulfur and nitrogen atoms.[2] The 1,2,4-isomer is characterized by a sulfur atom adjacent to a nitrogen atom (at position 2), with the second nitrogen at position 4.[4]

This arrangement of heteroatoms creates a unique electronic landscape. The ring is considered π-excessive but is electron-deficient at its carbon atoms (C3 and C5) due to the presence of two electron-withdrawing, pyridine-like nitrogen atoms.[4] Computational studies show that the π-electron density is lowest at the C5 position, rendering it the most susceptible to nucleophilic attack.[4] This inherent electronic bias is a critical determinant of the ring's reactivity and a key feature exploited in synthetic and medicinal chemistry.

The parent compound is a colorless, thermally stable liquid soluble in water.[4] However, in practical applications, it is the substituted derivatives that are of primary interest, and their properties vary widely based on the nature of the substituents at the C3 and C5 positions.

| Property | Value / Description | Source |

| Molecular Formula | C₂H₂N₂S | [3] |

| Molecular Weight | 86.12 g/mol | [3] |

| Appearance | Colorless Liquid (unsubstituted) | [4] |

| Boiling Point | 121°C (unsubstituted) | [4] |

| Aromaticity | Aromatic, weakly basic | [5][6] |

| Key Reactivity Site | C5 position is highly electrophilic and prone to nucleophilic attack. | [4][5] |

| Proton NMR (¹H) | In 3-phenyl-1,2,4-thiadiazole, the C5-H proton is highly deshielded, resonating around δ 9.9 ppm. | [4] |

| Carbon NMR (¹³C) | C5 typically resonates downfield (δ 161–201 ppm) compared to C3 (δ 148–188 ppm). | [4] |

Synthesis of the 1,2,4-Thiadiazole Core: Controlled Oxidative Pathways

The construction of the 1,2,4-thiadiazole ring is a mature field with numerous established methodologies. The most prevalent and versatile strategy involves the oxidative dimerization of primary thioamides. This approach is favored for its efficiency and the ready availability of starting materials.[7][8]

Principle of Oxidative Dimerization

The core transformation relies on the oxidation of two thioamide molecules to form a crucial N-S bond, which cyclizes to yield the stable 3,5-disubstituted 1,2,4-thiadiazole ring. The choice of oxidant is critical to the success of the reaction, influencing yield, substrate scope, and reaction conditions. While various oxidants like copper(II) triflate, Oxone, and iodine have been employed, modern protocols often seek milder, more efficient, and environmentally benign alternatives.[8][9]

A highly effective and practical method utilizes tetra(n-butyl)ammonium peroxydisulfate (TBAP) as the oxidant.[7] TBAP is a stable, solid reagent that functions as a good source of sulfate radicals in organic solvents, enabling the reaction to proceed under relatively mild conditions with a broad range of thioamide substrates.[8]

Caption: Oxidative dimerization of thioamides to form the 1,2,4-thiadiazole ring.

Field-Proven Experimental Protocol: TBAP-Mediated Synthesis

This protocol describes a general and highly reproducible procedure for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from primary thioamides using TBAP.[7]

Materials:

-

Primary thioamide (1.0 mmol)

-

Tetra(n-butyl)ammonium peroxydisulfate (TBAP) (1.2 mmol, 1.2 eq.)

-

Dry Dichloromethane (CH₂Cl₂) (10 mL)

-

Argon (Ar) atmosphere

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add the primary thioamide (1.0 mmol) and TBAP (812.5 mg, 1.2 eq.).

-

Solvent Addition: Add 10 mL of dry CH₂Cl₂ to the flask.

-

Inert Atmosphere: Purge the flask with Argon gas to establish an inert atmosphere. This is crucial to prevent side reactions with atmospheric oxygen or moisture.

-

Heating: Heat the reaction mixture to 40 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary depending on the substrate, often around 24 hours.[7]

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent. This will typically yield a pale-brown oily residue.

-

Purification: Dissolve the residue in a minimum amount of CH₂Cl₂ (approx. 1.0 mL). Load this solution onto a silica gel column.

-

Chromatography: Perform flash column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) to isolate the pure 3,5-disubstituted 1,2,4-thiadiazole product.

Causality and Trustworthiness: The use of a slight excess of TBAP (1.2 eq.) ensures complete conversion of the starting material.[7] Heating to a moderate 40°C provides sufficient energy to initiate the radical process without causing thermal degradation of the product. The final purification via column chromatography is a self-validating step, ensuring the isolation of a high-purity compound, which can be confirmed by spectroscopic methods (NMR, MS).

Chemical Reactivity: An Electrophilic Core Primed for Nucleophilic Attack

The electron-deficient nature of the 1,2,4-thiadiazole ring dictates its reactivity. It is generally resistant to electrophilic substitution but is highly susceptible to nucleophilic attack, particularly at the C5 position.[4][5] The parent ring system is also sensitive to strong acids, bases, and reducing agents.[4]

Nucleophilic Substitution

The most significant reaction of this heterocycle is nucleophilic substitution. Leaving groups at the C5 position are readily displaced by a wide range of nucleophiles. This predictable reactivity makes the 1,2,4-thiadiazole a valuable synthetic intermediate.

Ring-Opening by Thiolates: The "Electrophilic Warhead" Mechanism

A particularly important reaction, central to the biological activity of many 1,2,4-thiadiazole derivatives, is the nucleophilic attack by cysteine thiols.[10] In a biological context, the deprotonated thiol group of a cysteine residue within a protein can attack the electrophilic N-S bond of the thiadiazole ring.[10][11] This attack leads to the cleavage of the weak N-S bond, opening the heterocyclic ring and forming a stable, covalent disulfide bond between the drug molecule and the protein target.[12]

This mechanism renders the 1,2,4-thiadiazole an effective "electrophilic warhead" or "thiol trapping agent," capable of irreversibly inhibiting enzymes that rely on a catalytic cysteine residue, such as cysteine proteases (e.g., cathepsins) and H+/K+ ATPase.[10][11]

Caption: Mechanism of action for 1,2,4-thiadiazoles as cysteine-targeting agents.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-thiadiazole scaffold is a prolific pharmacophore in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][2] Its utility stems from its unique combination of metabolic stability, predictable reactivity, and ability to act as a bioisosteric replacement for other chemical groups.

Bioisosterism

Bioisosteres are functional groups that possess similar physical or chemical properties, which impart comparable biological activities to a molecule. The 1,2,4-thiadiazole ring has been successfully employed as a bioisostere for amide and ester functionalities, as well as other heterocyclic rings like thiazoles or oxadiazoles.[13][14] This substitution can enhance metabolic stability by replacing easily hydrolyzed groups (like esters) with the robust aromatic ring, improve cell permeability, or fine-tune receptor binding interactions.

Therapeutic Areas

Derivatives of 1,2,4-thiadiazole have been investigated and developed for a multitude of therapeutic applications.[15][16] The only commercially available drug from this class is the antibiotic Cefozopran, but extensive research has identified potent candidates in numerous other areas.[17]

-

Anticancer: Many derivatives show significant cytotoxic activity against various cancer cell lines, including human leukemia.[16][17] Some function by inhibiting key enzymes in cancer progression, while others, like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, act as aromatase inhibitors for treating hormone-dependent cancers.[16]

-

Antibacterial/Antifungal: Beyond Cefozopran, numerous novel derivatives have been synthesized with broad-spectrum antimicrobial and antifungal properties.[18]

-

Enzyme Inhibition: As discussed, their ability to act as electrophilic warheads makes them potent inhibitors of cysteine-dependent enzymes like cathepsin B.[10][11]

-

Central Nervous System (CNS): Certain derivatives have shown potential as allosteric modulators of G-protein coupled receptors or as neuroprotective agents, with some being investigated for the treatment of Alzheimer's disease.[15][17]

Caption: The multifaceted roles and applications of the 1,2,4-thiadiazole core.

Conclusion

The 1,2,4-thiadiazole ring system represents a confluence of favorable chemical and physical properties that make it an exceptionally valuable tool for the modern scientist. Its robust and accessible synthesis, combined with predictable reactivity centered on the electrophilic C5 position, provides a reliable platform for chemical innovation. In medicinal chemistry, its role has evolved from a simple structural component to a sophisticated functional unit, acting as a stable bioisostere and a potent covalent inhibitor. The continued exploration of this privileged scaffold promises to yield new therapeutic agents and advanced materials, underscoring the enduring power of heterocyclic chemistry to address contemporary scientific challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. 1,2,4-Thiadiazole | C2H2N2S | CID 6451464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. isres.org [isres.org]

- 6. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a key intermediate in the development of pharmaceutical compounds. The protocol herein is centered around a robust and scalable palladium-catalyzed alkoxycarbonylation reaction. We delve into the mechanistic underpinnings of this transformation, offering insights into the critical parameters that govern reaction efficiency and product purity. This guide is designed to be a self-validating system, enabling researchers to reliably produce the target compound.

Introduction: The Significance of this compound

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of biologically active molecules. This compound serves as a crucial building block for more complex pharmaceutical agents, including selective neurokinin-3 (NK3) receptor antagonists used in the treatment of sex-hormone-dependent diseases.[1][2] Its synthesis, therefore, is of significant interest to the drug development community. The protocol detailed below is based on a palladium-catalyzed carbonylation, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via a palladium-catalyzed alkoxycarbonylation of 5-bromo-3-methyl-1,2,4-thiadiazole. This reaction introduces an ethoxycarbonyl group at the 5-position of the thiadiazole ring.

Overall Reaction:

Mechanistic Insights: The Palladium Catalytic Cycle

The reaction is believed to proceed through a classical palladium-catalyzed cross-coupling cycle. A plausible mechanism is depicted below:

Caption: Palladium-catalyzed alkoxycarbonylation cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-methyl-1,2,4-thiadiazole.

-

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond to form an acyl-palladium complex.

-

Reductive Elimination: The alcohol (ethanol), often facilitated by a base, displaces the bromide ligand. The final ester product is then formed through reductive elimination, regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Supplier Recommendation |

| 5-bromo-3-methyl-1,2,4-thiadiazole | 179.04 | 37578-31-9 | Commercially available |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 3375-31-3 | Strem Chemicals |

| Xantphos | 578.68 | 161265-03-8 | Strem Chemicals |

| Sodium acetate (NaOAc) | 82.03 | 127-09-3 | Sigma-Aldrich |

| Ethanol (EtOH), anhydrous | 46.07 | 64-17-5 | Acros Organics |

| Carbon Monoxide (CO) | 28.01 | 630-08-0 | High-purity cylinder |

| Toluene, anhydrous | 92.14 | 108-88-3 | Acros Organics |

| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific |

| Hexanes | - | 110-54-3 | Fisher Scientific |

Equipment

-

High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, and pressure gauge.

-

Schlenk line for inert atmosphere techniques.

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.).

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

NMR spectrometer and Mass Spectrometer for product characterization.

Step-by-Step Synthesis Procedure

Safety Precaution: This reaction involves carbon monoxide, a toxic gas, and should be performed in a well-ventilated fume hood with appropriate CO monitoring. The reaction is also conducted under pressure.

-

Reactor Setup: In a clean, dry high-pressure reactor, add 5-bromo-3-methyl-1,2,4-thiadiazole (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.02 eq), and sodium acetate (1.5 eq).

-

Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous ethanol (sufficient to dissolve the starting material, typically a 0.1-0.5 M solution) and anhydrous toluene (as a co-solvent if needed) via a cannula.

-

Pressurization with CO: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5-10 bar).

-

Reaction: Heat the reaction mixture to 65-80°C with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess carbon monoxide into a fume hood or a suitable scrubbing system.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expertise & Experience: Rationale for Experimental Choices

-